For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorobenzene
Introduction
Fluorobenzene, with the chemical formula C₆H₅F, is an aromatic compound and the simplest of the fluorobenzenes.[1] It is a colorless liquid that serves as a vital precursor and intermediate in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4][5] The incorporation of a fluorine atom onto a benzene (B151609) ring imparts unique physicochemical properties that can significantly enhance the pharmacological profiles of drug molecules, including improved metabolic stability, increased lipophilicity, and better binding affinity to target receptors.[2][5][6] This technical guide provides a comprehensive overview of the core physical and chemical properties of fluorobenzene, detailed experimental protocols, and its applications relevant to research and development.
Physical Properties
Fluorobenzene is a colorless liquid with a characteristic aromatic odor similar to benzene.[7][8] Its physical properties are distinguished by a very low melting point compared to benzene, a consequence of fluorination's effect on intermolecular interactions in the solid state.[9] In contrast, their boiling points are quite similar, differing by only about 4°C.[1][9] Fluorobenzene is considerably more polar than benzene, with a dielectric constant of 5.42 versus 2.28 for benzene at 298 K.[1]
Physical Constants of Fluorobenzene
The key physical and thermodynamic properties of fluorobenzene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F | [1][10] |
| Molar Mass | 96.103 g/mol | [1][10] |
| Appearance | Colorless liquid | [1][10] |
| Melting Point | -44°C to -42°C (-47°F to -44°F; 229 K to 231 K) | [1][3] |
| Boiling Point | 84°C to 85°C (183°F to 185°F; 357 K to 358 K) at 760 mmHg | [1][3][11] |
| Density | 1.024 - 1.025 g/mL at 25°C | [1][11] |
| Vapor Density | 3.31 (relative to air) | [7][11] |
| Refractive Index (n_D²⁰) | 1.465 - 1.4677 | [1][12] |
| Flash Point | -15°C (5°F) | [7][8][13] |
| Dipole Moment | 1.66 D | |
| Dielectric Constant | 5.42 at 298 K | [1] |
Solubility and Partitioning
Fluorobenzene's solubility is a critical factor in its use as a solvent and reagent.
| Solvent | Solubility | Source(s) |
| Water | Low; 1 to 10 mg/mL at 20-25°C (1.54 g/1000g at 30°C) | [1][7][8][12] |
| Organic Solvents | Miscible with alcohol, ether | [12] |
| LogP (Octanol/Water) | 2.27 at 25°C | [14][15] |
Vapor Pressure
The vapor pressure of fluorobenzene at different temperatures is detailed below.
| Temperature | Vapor Pressure | Source(s) |
| 19.6°C (67.3°F) | 60 mmHg | [7][8] |
| 20.0°C | 81 hPa | [11][15] |
| 25.0°C | 79.9 mmHg | [14] |
| 30.4°C (86.7°F) | 100 mmHg | [7][8] |
Chemical Properties and Reactivity
The chemical behavior of fluorobenzene is dominated by the strong carbon-fluorine (C-F) bond, making it a relatively inert compound.[1][10] Its reactivity in aromatic substitution reactions is unique among halobenzenes due to the interplay of fluorine's strong inductive electron withdrawal (-I effect) and its ability to donate electron density via resonance (+R or +M effect).[16]
Electrophilic Aromatic Substitution (EAS)
At first glance, the reactivity of fluorobenzene in EAS reactions appears anomalous.[17] While all halogens are deactivating overall compared to hydrogen due to their inductive effect, fluorobenzene is the most reactive among the halobenzenes (PhF > PhCl > PhBr > PhI).[16][18] In fact, nitration of fluorobenzene proceeds at 15-80% of the rate of benzene, while other halobenzenes react 5 to 10 times slower than fluorobenzene.[17]
This is because the resonance effect, which directs substitution to the ortho and para positions, is strongest for fluorine. The overlap between the carbon 2p and fluorine 2p orbitals is highly effective, allowing for significant stabilization of the intermediate carbocation (sigma complex).[16] This effect is so pronounced that substitution at the para position of fluorobenzene can be faster than at a single position on benzene itself.[17][18] EAS reactions on fluorobenzene yield predominantly the para-substituted product (~90%).[17]
Nucleophilic Aromatic Substitution
Fluorobenzene is generally unreactive towards nucleophilic aromatic substitution. The C-F bond is the strongest carbon-halogen bond, making the fluoride (B91410) ion a very poor leaving group. Therefore, the reactivity of haloarenes towards nucleophilic substitution is typically the reverse of the EAS trend: PhF < PhCl < PhBr < PhI.[19]
Synthesis and Experimental Protocols
Fluorobenzene is most commonly prepared on a laboratory scale via the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate (B81430). This process is known as the Balz-Schiemann reaction .[1][10][20]
Detailed Protocol: The Balz-Schiemann Reaction
This protocol is adapted from established procedures for the preparation of fluorobenzene from aniline.[21][22]
Materials and Reagents:
-
Aniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Tetrafluoroboric Acid (HBF₄, ~48-60%)
-
Ice
-
Methanol
-
Diethyl Ether
-
Sodium Hydroxide (B78521) (NaOH) solution (10%)
-
Calcium Chloride (CaCl₂, anhydrous)
Equipment:
-
Large beaker or flask (e.g., 4 L) for diazotization
-
Mechanical stirrer
-
Büchner funnels and filter flask
-
Distillation apparatus with a fractionating column
-
Heating mantle or flame for decomposition
-
Separatory funnel
Procedure:
-
Diazotization:
-
In a large flask equipped with a mechanical stirrer, prepare a solution of aniline hydrochloride by dissolving aniline in concentrated HCl and water, cooled in an ice-salt bath to below 0°C.[22]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the aniline hydrochloride solution.[22] Maintain the temperature between 0-5°C throughout the addition to form the benzenediazonium chloride solution.[22] The completion of the reaction can be checked with starch-iodide paper.[22]
-
-
Precipitation of Diazonium Salt:
-
To the cold diazonium salt solution, slowly add a cold solution of tetrafluoroboric acid (HBF₄) with vigorous stirring.[21][22]
-
A thick precipitate of benzenediazonium tetrafluoroborate (C₆H₅N₂⁺BF₄⁻) will form. Continue stirring for 20-30 minutes in the cold bath to ensure complete precipitation.[21]
-
-
Isolation and Drying:
-
Filter the crystalline solid using a Büchner funnel.[21][22]
-
Wash the filter cake sequentially with iced water, cold methanol, and finally diethyl ether to remove impurities and aid in drying.[21][22]
-
Spread the solid on a tray and allow it to air-dry completely. The solid should be handled with care as diazonium salts can be unstable.
-
-
Thermal Decomposition:
-
Place the dry benzenediazonium tetrafluoroborate powder in a large flask connected to a distillation apparatus.
-
Gently heat the solid with a flame or heating mantle.[1][10] An exothermic reaction will initiate, causing the salt to decompose into fluorobenzene (PhF), nitrogen gas (N₂), and boron trifluoride (BF₃).[1][10] The volatile fluorobenzene will co-distill.
-
-
Purification:
-
Collect the distillate, which contains crude fluorobenzene.
-
Wash the distillate in a separatory funnel multiple times with a 10% sodium hydroxide solution to remove any acidic impurities like phenol, followed by a final wash with water.[21][22]
-
Dry the organic layer over anhydrous calcium chloride.[21][22]
-
Perform a final fractional distillation. Collect the fraction boiling at 84-85°C.[21][22]
-
Applications in Drug Development and Research
Fluorobenzene and its derivatives are crucial intermediates in the pharmaceutical and agrochemical sectors.[3][4] The introduction of fluorine can significantly alter a molecule's properties, a strategy widely used in medicinal chemistry.[6]
-
Pharmaceutical Intermediates: Fluorobenzene is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3][5] It is used in the production of:
-
Fluoroquinolone Antibiotics: A class of broad-spectrum antibiotics, such as ciprofloxacin, where the fluorinated moiety is essential for efficacy.[2]
-
Antipsychotic Drugs: Many modern medications for treating severe mental health conditions are derived from fluorinated precursors.[2]
-
Other Therapeutics: It features in the synthesis of anticancer agents, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants.[23]
-
-
Agrochemicals: It serves as a building block for advanced pesticides, herbicides, and insecticides, where the C-F bond enhances stability and performance.[3][14]
-
Research and Solvents: In the lab, fluorobenzene is a useful non-coordinating solvent for highly reactive species.[1] Its low melting point and polarity make it a suitable alternative to benzene in certain applications.[1]
Safety and Handling
Fluorobenzene is a highly flammable liquid and vapor with a very low flash point.[11][13] It poses a dangerous fire risk and its vapor can form explosive mixtures with air.[11][15]
-
Handling: Use only in a well-ventilated area with non-sparking tools.[11][13][24] All equipment must be properly grounded and bonded.[13][24] Avoid contact with skin, eyes, and mucous membranes, as it can cause irritation.[8][11][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13][24][25] Keep containers tightly closed.[13][25] It is incompatible with strong oxidizing agents.[11][15]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[13]
-
Skin: Remove contaminated clothing and flush skin with plenty of water.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[26]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk and get medical aid immediately.[13][26]
-
References
- 1. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. datamintelligence.com [datamintelligence.com]
- 5. nbinno.com [nbinno.com]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Fluorobenzene [chemeurope.com]
- 11. Fluorobenzene CAS#: 462-06-6 [m.chemicalbook.com]
- 12. Fluorobenzene [drugfuture.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. innospk.com [innospk.com]
- 15. Fluorobenzene | 462-06-6 [chemicalbook.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. brainly.com [brainly.com]
- 20. quora.com [quora.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. prepchem.com [prepchem.com]
- 23. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 24. nj.gov [nj.gov]
- 25. Fluorobenzene - Safety Data Sheet [chemicalbook.com]
- 26. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
